molecular formula C12H9ClO2 B1208944 2'-Chloro-biphenyl-2,3-diol CAS No. 138833-48-4

2'-Chloro-biphenyl-2,3-diol

Cat. No. B1208944
CAS RN: 138833-48-4
M. Wt: 220.65 g/mol
InChI Key: SNGROCQMAKYWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-chlorobiphenyl-2,3-diol is a hydroxybiphenyl that is catechol in which the hydrogen at position 3 has been replaced by a 2-chlorophenyl group. It is a member of hydroxybiphenyls, a member of catechols and a member of monochlorobenzenes. It derives from a biphenyl-2,3-diol.

Scientific Research Applications

Electrochromic Systems

A study by Ishigaki et al. (2011) explored the use of biphenyl-2,2'-diylbis(diarylmethanol)s in electrochromic systems. These compounds, including variants like 2'-Chloro-biphenyl-2,3-diol, show a two-stage color change upon reduction, indicative of their potential in creating tricolor electrochromic devices with unique color-changing properties (Ishigaki et al., 2011).

Synthesis of Organic Compounds

Alonso, Meléndez, and Yus (2002) demonstrated the synthesis of 1,5-dioxaspiro[2.4]heptanes from 2,3-dichloroprop-1-ene. Their research highlights the role of biphenyl derivatives, including 2'-Chloro-biphenyl-2,3-diol, in creating structural units present in biologically active compounds and intermediates in synthetic organic chemistry (Alonso, Meléndez, & Yus, 2002).

Environmental Analysis

In environmental studies, Baranowska and Wojciechowska (2012) developed a method using high-performance liquid chromatography for determining the presence of various disinfectant agents, including biphenyl-2-ol derivatives like 2'-Chloro-biphenyl-2,3-diol, in surface water. This indicates the relevance of such compounds in environmental monitoring and pollution studies (Baranowska & Wojciechowska, 2012).

Enzymatic Studies

Research by Ishigooka et al. (1986) on the enzymatic dioxygenation of compounds like biphenyl-2,3-diol provides insights into the biochemical processes involving these substances. Their work contributes to understanding the enzymatic breakdown of similar chemical structures (Ishigooka et al., 1986).

Molecular Biology and Environmental Degradation

A study on the degradation mechanism of biphenyl and dichlorobiphenyl by non-heme 2,3 dioxygenases, including Zhu et al. (2020), reveals the molecular pathways through which these compounds are broken down in the environment. This research is crucial for understanding the biodegradation of environmental pollutants like polychlorinated biphenyls (Zhu et al., 2020).

properties

CAS RN

138833-48-4

Product Name

2'-Chloro-biphenyl-2,3-diol

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

3-(2-chlorophenyl)benzene-1,2-diol

InChI

InChI=1S/C12H9ClO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,14-15H

InChI Key

SNGROCQMAKYWRE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)Cl

Other CAS RN

138833-48-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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